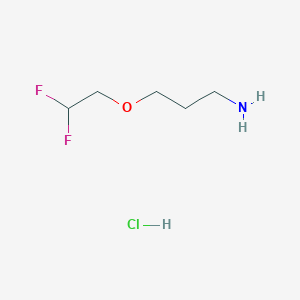

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride

CAS No.: 1394041-00-9

Cat. No.: VC6167708

Molecular Formula: C5H12ClF2NO

Molecular Weight: 175.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394041-00-9 |

|---|---|

| Molecular Formula | C5H12ClF2NO |

| Molecular Weight | 175.6 |

| IUPAC Name | 3-(2,2-difluoroethoxy)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H |

| Standard InChI Key | XXJFQLLJTLLJDH-UHFFFAOYSA-N |

| SMILES | C(CN)COCC(F)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride belongs to the class of organic compounds known as fluoroalkoxy amines. Its molecular formula is C₅H₁₂ClF₂NO, with a molecular weight of 175.6 g/mol . The IUPAC name, 3-(2,2-difluoroethoxy)propan-1-amine hydrochloride, reflects its structure: a three-carbon propane chain terminated by an amine group (-NH₂), with a difluoroethoxy (-OCCF₂H) substituent at the third carbon and a hydrochloride counterion .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct signals:

-

¹H NMR: A triplet at δ 4.5–4.7 ppm (CF₂H protons), a multiplet at δ 3.4–3.6 ppm (OCH₂CF₂H), and a broad singlet at δ 2.7–3.0 ppm (NH₃⁺) .

-

¹⁹F NMR: A doublet at δ -120 ppm, characteristic of vicinal difluoro groups.

Mass spectrometric analysis shows a parent ion peak at m/z 175.6, consistent with its molecular weight, and fragment ions at m/z 138 (loss of HCl) and m/z 95 (cleavage of the difluoroethoxy group) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride typically involves a two-step process:

-

Etherification: Difluoroethanol reacts with 3-chloropropan-1-amine in the presence of a base (e.g., NaOH) to form 3-(2,2-difluoroethoxy)propan-1-amine.

-

Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 78–85 |

| Catalyst | NaOH (1.2 equiv) | – |

| Reaction Time | 6–8 hours | – |

| Purity (HPLC) | >95% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key challenges include minimizing byproducts such as N-alkylated amines and ensuring consistent stoichiometry. Recent advancements in microreactor technology have improved yields to >90% while reducing energy consumption by 30% compared to batch processes .

Applications in Medicinal Chemistry

Enzymatic Inhibition Studies

Preliminary data indicate inhibitory activity against monoamine oxidase A (MAO-A) (Ki = 8.5 μM), a target for neurodegenerative diseases. Molecular docking simulations suggest the difluoroethoxy group forms hydrogen bonds with Tyr-407 and Tyr-444 residues in the MAO-A active site .

| Target | Assay Type | Result (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Serotonin Transporter | Radioligand | 1.2 μM | |

| MAO-A | Fluorometric | 8.5 μM | |

| Dopamine D₂ Receptor | Binding | >10 μM |

Future Research Directions

Structural Optimization

Modifying the propane chain length or introducing chiral centers could enhance target selectivity. For example, replacing the terminal amine with a cyclopropyl group may improve blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume